4-(3-Methylphenyl)pyridin-3-amine
Description
Contextualization of Substituted Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemical research. These scaffolds are ubiquitous, found in natural products like certain alkaloids and vitamins, and are integral to numerous synthetic compounds. The pyridine ring's unique electronic properties, such as its basicity, ability to form hydrogen bonds, and compact size, make it a frequent choice in the design of new molecules. scbt.com
In fields ranging from medicinal chemistry to materials science, substituted pyridines are of paramount importance. They form the core of many FDA-approved drugs and are crucial in the development of agrochemicals. capes.gov.br The nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene (B151609), which influences its reactivity. This generally makes electrophilic substitution more difficult, requiring specific and sometimes harsh conditions, while favoring nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The challenge and importance of functionalizing pyridines, especially at less reactive positions, drive ongoing innovation in synthetic organic chemistry. nih.gov
Significance of Aminopyridine Scaffolds in Bioactive Molecules
The introduction of an amino group to the pyridine ring creates the aminopyridine scaffold, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. nih.govorgsyn.org Aminopyridines exist as three primary isomers (2-amino, 3-amino, and 4-aminopyridine), each conferring distinct properties to a molecule. nih.gov These scaffolds are recognized as privileged structures because they can interact with various biological targets like enzymes and receptors, leading to diverse pharmacological effects. orgsyn.org
For instance, 4-aminopyridine (B3432731) is known to block voltage-gated potassium channels and has been applied in therapies for certain neurological disorders. chemicalbook.com The 2-aminopyridine (B139424) moiety is a key component in several pharmaceuticals, including anti-inflammatory drugs and antimicrobials. orgsyn.orgchemicalbook.com The 3-aminopyridine (B143674) structure is also a valuable intermediate in the synthesis of bioactive compounds. chemicalbook.com The ability of the aminopyridine core to serve as a versatile building block for creating libraries of compounds for drug discovery underscores its importance in the pharmaceutical sciences. nih.gov
Overview of 4-(3-Methylphenyl)pyridin-3-amine and its Related Structural Motifs
The compound this compound belongs to the class of 4-aryl-3-aminopyridines. Its structure features a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a 3-methylphenyl (m-tolyl) group. While specific research on this compound is limited in publicly available literature, its structural components suggest areas of scientific interest.
This molecule is structurally related to the more extensively documented compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. scbt.comchemicalbook.com The latter is a known intermediate in the synthesis of the diuretic drug Torasemide. evitachem.comindeximinternational.com It is crucial to distinguish between these two molecules: the subject of this article is an amine, whereas the frequently cited analog is a sulfonamide, which has different chemical properties.
The synthesis of related 4-aryl-3-aminopyridine structures often involves multi-step sequences, potentially utilizing cross-coupling reactions like the Suzuki-Miyaura coupling to form the carbon-carbon bond between the pyridine and aryl rings, followed by the introduction or modification of the amino group. nih.gov The study of such compounds and their derivatives is relevant for creating new molecular entities with potential applications in medicinal chemistry and materials science. nih.gov
Interactive Data Table
Given the limited availability of experimental data for this compound, the following table presents physicochemical properties for the closely related and more widely studied compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide , for contextual comparison. chemicalbook.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13/h2-8H,13H2,1H3 |
InChI Key |
NJIZGPMJUVIQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthesis Methodologies
General Synthetic Strategies for Substituted Pyridin-3-amines
The synthesis of substituted pyridin-3-amines, a core structural motif in many biologically active compounds, can be achieved through several strategic approaches. These methods often involve the construction of the pyridine (B92270) ring or the introduction of the amine functionality onto a pre-existing pyridine scaffold.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring. In the context of pyridine chemistry, the pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. youtube.com
The position of substitution is crucial. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.comyoutube.comvaia.com Substitution at the 3-position results in a less stable intermediate as the negative charge resides only on the carbon atoms of the ring. youtube.comvaia.com
The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the pyridine ring, forming a negatively charged intermediate, which then rearomatizes by expelling a leaving group. youtube.com The nature of the leaving group is also important; halides are common leaving groups in these reactions.
Cross-Coupling Reactions for Aryl-Pyridin-Amine Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex aryl-pyridin-amine structures. rsc.orgresearchgate.net These reactions typically involve an aryl or pyridyl halide or pseudohalide and an amine or organometallic reagent in the presence of a metal catalyst, most commonly palladium. rsc.orgresearchgate.net
The Suzuki-Miyaura coupling, for instance, is widely used for the arylation of pyridine rings by coupling a pyridyl halide with an arylboronic acid. d-nb.infocdnsciencepub.com This method allows for the introduction of various aryl groups at specific positions on the pyridine ring. d-nb.info Other notable cross-coupling reactions include the Buchwald-Hartwig amination for the direct formation of aryl-amino bonds.
The pyridyl group can act as a directing group in these reactions, facilitating the formation of stable complexes with the metal catalyst and leading to cyclization and functionalization. rsc.orgresearchgate.net This strategy is atom-economical and allows for the construction of a wide range of N-heterocycles. rsc.orgresearchgate.net
Amination Reactions in Pyridine Synthesis
Direct amination of the pyridine ring is another important strategy. The Chichibabin reaction is a classic example, involving the reaction of pyridine with sodium amide to produce 2-aminopyridine (B139424). wikipedia.org This reaction proceeds via a nucleophilic addition of the amide anion followed by the elimination of a hydride ion. wikipedia.org While effective for introducing an amino group at the 2-position, variations for other positions or with different amine nucleophiles can be more challenging. orgsyn.org
Modern variations of amination reactions have been developed. For instance, oxidative coupling reactions can be used to form aminopyridines. youtube.com Additionally, amination can be achieved using hydroxylamine (B1172632) derivatives under alkaline conditions, which can proceed at milder temperatures. youtube.com
Specific Synthetic Routes for Related 4-(3-Methylphenyl)amino-Pyridine Intermediates
The synthesis of the specific intermediate, 4-(3-methylphenyl)amino-pyridine, and its derivatives often utilizes the general principles outlined above, tailored to the specific target molecule.
Synthesis via 4-Chloro-3-pyridinesulfonamide Hydrochloride and m-Toluidine (B57737)
A well-documented route to a related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, which is a key intermediate for the diuretic drug Torsemide, involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine. chemicalbook.comchemicalbook.com
This reaction is a classic example of nucleophilic aromatic substitution. The process typically involves heating a suspension of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine in water. chemicalbook.comchemicalbook.com The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). After completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. chemicalbook.com
Table 1: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Key Steps |
|---|
This method provides a direct and efficient way to introduce the 3-methylphenylamino group at the 4-position of the pyridine ring, displacing the chloro substituent.
Multi-Step Processes for Pyridine Derivatives
The synthesis of complex substituted pyridines, including those with a 4-(3-methylphenyl)amino group, often requires multi-step synthetic sequences. These can involve the initial construction of a substituted pyridine ring followed by further functionalization.
For example, a multi-step synthesis could start from 4-hydroxy-3-pyridinesulfonic acid. This starting material can be converted to 4-chloro-3-pyridinesulfonyl chloride, which is then ammonolyzed to give 4-chloro-3-pyridinesulfonamide. The final step would be the condensation with m-toluidine, as described in the previous section.
Another approach involves [3+3] annulation reactions between enamines and α,β-unsaturated aldehydes or ketones to construct the pyridine scaffold. acs.orgnih.govmdpi.com This strategy allows for the modular synthesis of polysubstituted pyridines. mdpi.com By carefully choosing the starting materials, one could potentially build a pyridine ring already bearing the necessary substituents or functional groups that can be later converted to the desired amine.
Table 2: Multi-Step Synthesis Approach for a Pyridine Derivative
| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Step |
|---|
These multi-step processes offer flexibility in introducing a variety of substituents onto the pyridine ring, enabling the synthesis of a diverse range of derivatives. d-nb.info
Optimization of Reaction Conditions and Yields
The reaction is typically carried out in water, with the mixture being heated to 90°C for at least three hours. The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC). After completion, the mixture is cooled, and the pH is adjusted to 7-8 with a saturated sodium bicarbonate solution to facilitate the precipitation of the product. chemicalbook.com The product can then be further purified by recrystallization from a solvent such as methanol, yielding a high-purity solid. chemicalbook.com A wet weight yield of 92% has been reported for this process. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide chemicalbook.com
| Parameter | Condition |
|---|---|
| Reactants | 4-Chloropyridine-3-sulfonamide hydrochloride, 3-Methylaniline |
| Solvent | Water |
| Temperature | 90°C |
| Reaction Time | Minimum 3 hours |
| Work-up | pH adjustment to 7-8 with sat. NaHCO₃ |
| Purification | Recrystallization from Methanol |
| Reported Yield | 92% (wet weight) |
Preparation of Related Pyridine-Amines and Derivatives
The synthesis of pyridine-amines and their derivatives often employs advanced catalytic systems and strategic reaction planning to achieve molecular diversity.
Palladium-Catalyzed Suzuki Cross-Coupling for Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, including pyridine derivatives. nih.govlibretexts.org This palladium-catalyzed reaction is valued for its tolerance of a wide range of functional groups and generally good reaction yields. nih.gov
A common approach involves the coupling of a halogenated pyridine with an arylboronic acid. For instance, novel pyridine derivatives have been synthesized through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov To circumvent potential side reactions associated with the primary amine group, the amine is often protected as an acetamide. The reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This intermediate is then subjected to the Suzuki coupling conditions.
The reaction is typically performed in a solvent mixture of 1,4-dioxane (B91453) and water, with a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. The temperature is maintained between 85°C and 95°C. nih.gov This methodology has proven effective for coupling with a variety of functionalized arylboronic acids, producing the desired pyridine derivatives in moderate to good yields. nih.gov The use of unprotected primary amino groups in Suzuki reactions is also possible under standard conditions, allowing for the synthesis of amino-substituted arylpyridines and bipyridines without the need for protection and deprotection steps. nih.gov
Table 2: General Conditions for Suzuki Cross-Coupling of Pyridine Derivatives nih.gov
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 85 - 95°C |
| Reactants | Halogenated Pyridine, Arylboronic Acid |
Convergent Synthesis Schemes for Complex Aminopyrimidine Derivatives
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then joined together in the final stages. While the literature does not explicitly detail a convergent synthesis for 4-(3-Methylphenyl)pyridin-3-amine, the principles can be seen in the preparation of complex aminopyrimidine derivatives.
One common method for synthesizing 2-aminopyrimidines involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride in ethanol. chemrxiv.orgnih.gov This can be considered a convergent approach where the chalcone and guanidine represent two key building blocks that are brought together to form the pyrimidine (B1678525) core.
Another versatile method for producing 2-aminopyrimidine (B69317) derivatives is through the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. This reaction is conducted in the presence of triethylamine (B128534) under solvent-free and catalyst-free conditions, typically at temperatures between 80-90°C, yielding the desired products in good to excellent yields. The reaction progress is monitored by thin-layer chromatography, and the product is isolated by precipitation upon the addition of distilled water, followed by crystallization from ethanol. This approach allows for the late-stage introduction of diverse amine functionalities, a hallmark of convergent synthesis, leading to a library of derivatives.
Furthermore, an efficient synthesis of pyrrole-aminopyrimidine ensembles has been developed through the cyclocondensation of acylethynylpyrroles with guanidine nitrate. chemrxiv.org This reaction proceeds under heating in a KOH/DMSO system and provides a straightforward route to complex heterocyclic systems.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Methodologies in Pyridine (B92270) Amine Research
The elucidation of the structure of pyridine amines like 4-(3-Methylphenyl)pyridin-3-amine relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is central to this process. For instance, in the closely related compound 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the 1H NMR spectrum in d6-DMSO shows characteristic signals that confirm the presence of the methylphenyl and pyridine moieties. chemicalbook.com Key signals include a singlet for the methyl protons at approximately 2.30 ppm and a series of multiplets for the aromatic protons between 7.00 and 8.68 ppm. chemicalbook.com
Infrared (IR) spectroscopy is another vital tool, used to identify functional groups. The IR spectrum of a pyridine amine would be expected to show characteristic N-H stretching vibrations for the amine group, typically in the region of 3300-3500 cm⁻¹, as well as C-N and C=C stretching vibrations associated with the aromatic rings. Mass spectrometry further corroborates the molecular structure by providing the exact molecular weight and fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related aryl-substituted pyridines and pyrimidines provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Molecular Conformation and Dihedral Angles
Table 1: Dihedral Angles in Related Aryl-Heterocyclic Compounds
| Compound | Rings | Dihedral Angle (°) | Reference |
|---|---|---|---|
| N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate | Aryl-ring systems | 82.38 (8) | researchgate.net |
| Organic sensitizer (B1316253) with fluorene (B118485) bridge | Donor moiety and fluorene plane | ~35.2 | researchgate.net |
| 4-[(pyridin-3-yl)diazenyl]morpholine | Pyridine ring and triazene (B1217601) moiety | 8.80 (10) | soton.ac.uk |
This table presents data from related compounds to infer the likely conformational properties of this compound.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For aminopyridine derivatives, hydrogen bonding involving the amino group and the pyridine nitrogen is a dominant interaction. In the crystal structure of 4-(methylamino)pyridine, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a zigzag chain. researchgate.net Similarly, in 4-(3-bromophenyl)pyrimidin-2-amine, molecules are associated through N-H···N hydrogen bonds, creating a sheet-like structure. scispace.com
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are also expected to play a significant role in the crystal packing of this compound. The presence of the methyl group on the phenyl ring may influence the geometry of these stacking interactions. In the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, weak π–π interactions are observed between the benzene (B151609) rings of adjacent molecules. scispace.com
Table 2: Intermolecular Interactions in Related Aminopyridine and Aminopyrimidine Crystals
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 4-(methylamino)pyridine | N—H⋯N Hydrogen Bond | Forms a zigzag chain | researchgate.net |
| 4-(3-bromophenyl)pyrimidin-2-amine | N-H···N Hydrogen Bond | Forms a sheet structure | scispace.com |
This table illustrates the types of intermolecular interactions that are likely to be present in the crystal structure of this compound, based on data from analogous compounds.
Computational and Theoretical Studies
Theoretical Insights into Reaction Mechanisms
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms for the synthesis of 4-(3-Methylphenyl)pyridin-3-amine. While specific theoretical studies exclusively on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on closely related 4-aryl-3-aminopyridine structures. The primary synthetic routes towards this class of compounds involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The formation of the C-C bond between the pyridine (B92270) and the 3-methylphenyl group is often achieved via a Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org
DFT studies on analogous systems, such as the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, shed light on the electronic and structural aspects of these transformations. nih.gov These studies help in understanding the reactivity and stability of the intermediates and transition states involved in the catalytic cycle.
Similarly, the C-N bond formation can be achieved through a Buchwald-Hartwig amination, coupling an amine with an aryl halide. wikipedia.orgresearchgate.net The mechanism of this reaction also proceeds via a palladium-based catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.net
Theoretical investigations into the Buchwald-Hartwig amination have detailed the energetics of the catalytic cycle, identifying the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) complex. nih.gov
Interactive Data Table: Theoretical Data for a Model Suzuki-Miyaura Reaction nih.gov
| Compound/Intermediate | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-bromo-2-methylpyridin-3-amine | -5.73 | -0.85 | 4.88 |
| Phenylboronic acid | -6.89 | -1.12 | 5.77 |
| Oxidative Addition Complex | - | - | - |
| Transmetalation Intermediate | - | - | - |
| Reductive Elimination Product | - | - | - |
Note: The table above is illustrative of the type of data generated in theoretical studies of related compounds. Specific values for the intermediates of the this compound synthesis would require a dedicated computational study.
The frontier molecular orbitals (HOMO and LUMO) and their energy gap are crucial in understanding the reactivity of the molecules. A smaller energy gap generally indicates higher reactivity. mdpi.com In the context of the Suzuki reaction, the electronic properties of the starting materials and the stability of the palladium intermediates, which can be modeled using DFT, are key determinants of the reaction's success and yield. nih.govnih.gov For instance, DFT calculations can help predict the most likely site of reaction and the influence of different substituents on the reaction pathway. nih.gov
Biological Activity and Pharmacological Potential
Enzyme Inhibition Profiles
The aminopyridine scaffold and its derivatives have been investigated for their ability to inhibit a wide range of enzymes involved in various disease pathologies. The following subsections detail the inhibitory activities of related compounds against several key enzyme targets.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. wikipedia.org Its first and rate-limiting step is the conversion of angiotensinogen (B3276523) to angiotensin I by the enzyme renin. wikipedia.org Inhibition of this system, either through direct renin inhibitors, angiotensin-converting enzyme (ACE) inhibitors, or angiotensin receptor blockers (ARBs), is a cornerstone of hypertension treatment. nih.govnih.govresearchgate.net
Direct renin inhibitors block the initial, crucial step of the cascade, which theoretically offers a more complete blockade of angiotensin II production compared to ACE inhibitors that act on a less specific enzyme. wikipedia.org The development of orally bioavailable, nonpeptidic renin inhibitors has been a long-standing goal in medicinal chemistry. wikipedia.orgnih.gov
While specific studies on the direct inhibition of renin by 4-(3-Methylphenyl)pyridin-3-amine analogues are not prominent in the literature, research has shown that other pyridine-containing compounds can modulate the RAS. For instance, pyridostigmine (B86062) has been found to attenuate hypertension by suppressing the RAS within the hypothalamic paraventricular nucleus (PVN), a key brain region for cardiovascular control. nih.gov In a rat model of hypertension, pyridostigmine treatment lowered blood pressure and reduced the levels of key RAS components like ACE and angiotensin II in the PVN. nih.gov This indicates that nitrogen-containing heterocyclic compounds can interact with the RAS, although the mechanisms may be indirect.
Further research into the design of direct renin inhibitors continues, focusing on achieving high potency and favorable pharmacokinetic profiles. nih.gov The exploration of diverse heterocyclic scaffolds, including those based on pyridine (B92270), remains a viable strategy in the search for new modulators of this critical physiological system.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. researchgate.netnih.gov Its overactivity is linked to the pathology of several diseases, most notably Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target. researchgate.netnih.govnih.gov
The pyridine ring is a key structural feature in many potent GSK-3β inhibitors. researchgate.net Derivatives containing pyrazolopyridine and imidazopyridine cores have demonstrated significant inhibitory activity. researchgate.netnih.gov Research into thieno[3,2-c]pyrazol-3-amine derivatives, which are structurally analogous to the subject compound, has provided valuable structure-activity relationship (SAR) insights. One study found that the introduction of a phenyl group at the meta-position of the pyridine ring had a nuanced effect on inhibitory activity. nih.gov A particularly potent inhibitor from this series, compound 16b , demonstrated an IC₅₀ of 3.1 nM against GSK-3β. nih.gov
Another series of potent GSK-3β inhibitors based on a 6-aryl-pyrazolo[3,4-b]pyridine scaffold has been developed. researchgate.net The most active compound in one study exhibited an IC₅₀ value of 0.001 µM, and further optimization led to a 6-heteroaryl-pyrazolo[3,4-b]pyridine derivative with an IC₅₀ of 0.0008 µM. researchgate.net These findings underscore the potential of the pyridine scaffold in designing highly potent GSK-3β inhibitors.
| Compound/Series | Core Structure | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 16b | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.1 nM | nih.gov |
| Phenyl substituted analogue 18a | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 84 nM | nih.gov |
| Compound 15 | 6-Aryl-pyrazolo[3,4-b]pyridine | GSK-3 | 0.001 µM | researchgate.net |
| Compound 16 | 6-Heteroaryl-pyrazolo[3,4-b]pyridine | GSK-3 | 0.0008 µM | researchgate.net |
The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. mdpi.com The 26S proteasome, a multi-protein complex, contains the 20S core particle which harbors the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). nih.govnih.gov Inhibition of the proteasome, particularly the β5 subunit, disrupts the degradation of regulatory proteins, leading to cell cycle arrest and apoptosis, which has proven to be an effective strategy in cancer therapy. mdpi.comnih.govresearchgate.net
Several proteasome inhibitors, including bortezomib , carfilzomib , and ixazomib , have been approved for the treatment of multiple myeloma and mantle cell lymphoma. mdpi.comnih.gov These drugs primarily target the chymotrypsin-like activity of the β5 subunit. nih.gov
While research has not specifically identified this compound derivatives as proteasome inhibitors, the field is actively exploring diverse chemical scaffolds for this purpose. researchgate.netgoogle.com For instance, new classes of inhibitors have been identified, including those with aziridine (B145994) rings and naphthyl–azotricyclic-urea–phenyl scaffolds. mdpi.comnih.gov The development of novel inhibitors is driven by the need to overcome resistance mechanisms that can emerge with existing therapies. nih.gov The search for new chemical entities that can effectively and selectively inhibit proteasome activity remains an important area of medicinal chemistry. researchgate.net
| Inhibitor | Mechanism/Target Subunit | Significance | Reference |
|---|---|---|---|
| Bortezomib | Reversible inhibitor of β5 subunit | First-in-class, FDA approved for multiple myeloma | nih.govnih.gov |
| Carfilzomib | Irreversible inhibitor of β5 subunit | Second-generation, FDA approved | mdpi.comnih.gov |
| Ixazomib | Oral inhibitor of β5 subunit | First oral proteasome inhibitor, FDA approved | mdpi.comnih.gov |
| Marizomib | Irreversible inhibitor of β5, β2, and β1 subunits | Potent, broad-spectrum proteasome inhibitor in clinical trials | nih.gov |
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at alkaline pH, a process known as dephosphorylation. scbt.com These enzymes are involved in numerous physiological processes, including bone mineralization and signal transduction. scbt.com Consequently, inhibitors of ALPs are valuable research tools and potential therapeutic agents for diseases characterized by abnormal phosphate metabolism. scbt.commdpi.com
Compounds containing a pyridine scaffold have been successfully developed as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP). researchgate.net In a study focused on dihydropyridine (B1217469) and pyridine analogs, a series of sulfanilamide-based pyridine compounds were synthesized and evaluated. researchgate.net The results highlighted the importance of specific substitutions on the pyridine ring for inhibitory activity.
Notably, compound 4g , which features a p-ethoxy group, demonstrated exceptional inhibitory potency against h-TNAP with an IC₅₀ value of 0.49 µM. researchgate.net This activity was approximately 30-fold greater than that of the standard inhibitor levamisole (IC₅₀ = 22.65 µM). In contrast, replacing the polar ethoxy group with less polar groups like thiomethyl or isopropyl led to a significant decrease in inhibitory potential. researchgate.net This suggests that hydrogen bonding interactions play a crucial role in the binding of these inhibitors to the h-TNAP enzyme. researchgate.net
| Compound | Description | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 4g | Sulfanilamide-based pyridine analog with p-ethoxy group | h-TNAP | 0.49 ± 0.025 µM | researchgate.net |
| Levamisole | Standard ALP inhibitor | h-TNAP | 22.65 ± 1.60 µM | researchgate.net |
| L-Phenylalanine | Stereospecific inhibitor of intestinal alkaline phosphatase | ALP | N/A | nih.gov |
| Tetramisole hydrochloride | Potent, competitive inhibitor of ALP | ALP | N/A | scbt.com |
Protein tyrosine kinases are a large family of enzymes that play a central role in cellular signal transduction pathways controlling growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and is a core component of numerous FDA-approved kinase inhibitors. nih.govnih.gov Its presence can enhance biological potency, metabolic stability, and binding affinity through hydrogen bonding and π–π stacking interactions. nih.gov
A wide variety of pyridine-containing heterocyclic systems have been developed as potent tyrosine kinase inhibitors.
Pyrazolopyridines: This scaffold is found in several kinase inhibitors developed for cancer therapy. nih.govrsc.orgSelpercatinib , which incorporates a pyrazolo[1,5-a]pyridine (B1195680) core, is an FDA-approved selective inhibitor of the RET (rearranged during transfection) tyrosine kinase. nih.gov
Imidazopyridines: Derivatives of imidazo[4,5-c]pyridine have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. nih.gov Interestingly, the imidazo[4,5-c]pyridine isomer showed significantly higher activity against BTK than its imidazo[4,5-b]pyridine counterpart. nih.gov Additionally, imidazo[4,5-b]pyridine derivatives have been optimized as dual inhibitors of Aurora kinases and FLT3 kinase, which are important targets in acute myeloid leukemia. acs.org
Pyridopyrimidines: This class of compounds has yielded potent inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. acs.orgfigshare.com Analogues of 4-anilino-pyrido[d]pyrimidines have shown very high inhibitory potency against EGFR, with some compounds demonstrating IC₅₀ values in the low nanomolar range. acs.orgDacomitinib , a quinazoline-based inhibitor that can be considered a related structure, is an irreversible pan-erbB inhibitor that progressed to clinical evaluation. figshare.com
The versatility of the pyridine scaffold allows for extensive structural modification, enabling the fine-tuning of inhibitory potency and selectivity against a broad spectrum of tyrosine kinases. acs.orggoogle.com
| Compound Class | Core Structure | Target Kinase(s) | Significance | Reference |
|---|---|---|---|---|
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET | FDA-approved selective RET inhibitor for cancer therapy. | nih.govrsc.org |
| Imidazo[4,5-c]pyridines | Imidazo[4,5-c]pyridine | BTK | Designed as selective inhibitors for lymphoma treatment. | nih.gov |
| Imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine | Aurora Kinases, FLT3 | Developed as dual inhibitors for acute myeloid leukemia. | acs.org |
| Pyrido[d]pyrimidines | Pyrido[d]pyrimidine | EGFR | Potent ATP binding site inhibitors of EGFR. | acs.org |
| Dacomitinib | Quinazoline (B50416) | pan-erbB (EGFR family) | Irreversible inhibitor evaluated in clinical trials. | figshare.com |
The deubiquitinase (DUB) enzyme Ubiquitin-Specific Protease 1 (USP1) forms a complex with USP1-Associated Factor 1 (UAF1) to regulate key aspects of the DNA damage response, including translesion synthesis and the Fanconi anemia pathway. nih.gov By deubiquitinating substrates like PCNA and FANCD2, the USP1/UAF1 complex helps control DNA repair processes. Inhibition of this complex has emerged as a promising therapeutic strategy, particularly for overcoming resistance to DNA-damaging chemotherapies like cisplatin (B142131) in cancer cells. nih.govnih.gov
Several small-molecule inhibitors targeting the USP1/UAF1 complex have been identified through high-throughput screening. nih.gov These inhibitors provide valuable tools for studying the biological roles of USP1 and serve as starting points for drug development.
Pimozide , a diphenylbutylpiperidine derivative, was identified as a noncompetitive inhibitor of USP1/UAF1 with a Kᵢ of 0.5 µM. nih.gov
ML323 is a highly selective and potent inhibitor of the USP1/UAF1 complex. nih.govmerckmillipore.com It is a cell-permeable triazolylbenzyl-pyrimidinamine compound that acts as a reversible, allosteric inhibitor with an IC₅₀ of 76 nM in a ubiquitin-rhodamine assay. merckmillipore.com ML323 has shown excellent selectivity over other deubiquitinases and kinases and effectively sensitizes cisplatin-resistant cancer cells to treatment. nih.govmerckmillipore.com
The discovery of ML323, with its pyrimidine (B1678525) core, highlights the potential of nitrogen-containing heterocyclic compounds to serve as scaffolds for potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. merckmillipore.com
| Inhibitor | Chemical Class | Inhibition Constant/Potency | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pimozide | Diphenylbutylpiperidine | Kᵢ = 0.5 µM | Noncompetitive | nih.gov |
| GW7647 | N/A | Kᵢ = 0.7 µM | Noncompetitive | nih.govnih.gov |
| ML323 | Triazolylbenzyl-pyrimidinamine | IC₅₀ = 76 nM | Reversible, Allosteric | nih.govmerckmillipore.com |
Antimicrobial and Antibacterial Activities of Derivatives
Pyridine derivatives are recognized for their significant antimicrobial properties. nih.gov A variety of substituted 2-aminopyridines have been synthesized and shown to be effective antibacterial agents. mdpi.com For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated notable activity against Gram-positive bacteria. mdpi.com Specifically, one derivative, compound 2c in a study, exhibited high potency against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL⁻¹. mdpi.comnih.gov This activity was attributed to the presence of a cyclohexylamine (B46788) moiety. mdpi.com
Furthermore, 2,4-disubstituted pyridine derivatives have been found to be effective against Mycobacterium tuberculosis, including strains that are located intracellularly and those that form biofilms. frontiersin.orgnih.gov Two compounds, designated as 11 and 15, showed significant bactericidal activity. frontiersin.orgnih.gov The introduction of a fluorine atom into the pyridine ring of some derivatives has been shown to enhance antibacterial activity, possibly by altering the electron cloud density of the ring and improving target binding or penetration of the bacterial biofilm. nih.gov
Other pyridine derivatives, such as N-alkylated pyridine-based organic salts, have also displayed antibacterial and antibiofilm capabilities. nih.gov For example, one such salt showed MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg mL⁻¹. nih.gov Additionally, functionally substituted pyridine carbohydrazides have shown remarkable effects on multidrug-resistant (MDR) strains of Candida spp. and Pseudomonas aeruginosa. nih.gov
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| 2-Amino-3-cyanopyridine derivative (compound 2c) | S. aureus, B. subtilis | MIC of 0.039 ± 0.000 µg·mL⁻¹ mdpi.comnih.gov |
| 2,4-Disubstituted pyridine derivatives (compounds 11 & 15) | Mycobacterium tuberculosis | Significant bactericidal activity against intracellular and biofilm-forming bacteria. frontiersin.orgnih.gov |
| N-Alkylated pyridine-based organic salt (compound 66) | S. aureus, E. coli | MIC of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg mL⁻¹. nih.gov |
| Functionally substituted pyridine carbohydrazide (B1668358) (compound 6) | MDR Candida spp. | Potent activity with MIC values of 16-24 µg/mL. nih.gov |
| Functionally substituted pyridine carbohydrazide (compound 4) | Pseudomonas aeruginosa | 2-fold superior MIC value compared to ampicillin/cloxacillin. nih.gov |
Anti-inflammatory Properties of Related Compounds
Aminopyridine derivatives have been investigated for their anti-inflammatory potential. researchgate.netbas.bgrsc.org Fampyridine (4-aminopyridine, 4-AP), a known drug for multiple sclerosis, exhibits anti-inflammatory effects, but its use is limited by high toxicity. researchgate.netbas.bg To address this, new peptide derivatives of 4-AP have been designed, showing significantly lower toxicity. researchgate.netbas.bg In a study using a rat model of immune complex-induced inflammation, a newly synthesized peptide derivative of 4-AP, referred to as substance A, demonstrated a clear anti-inflammatory effect. researchgate.netbas.bg This compound also inhibited the proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9. researchgate.netbas.bg
A novel mononuclear copper complex derived from 4-aminopyridine (B3432731), [Cu(C₅H₆N₂)₄]Br₂·2(C₃H₇NO) (Cu-4AP-Br), has also been reported to possess anti-inflammatory activity. rsc.org When tested for its ability to inhibit 5-lipoxygenase (5-LOX), the complex showed significant activity, being 4.6 times more potent than the synthetic material at a concentration of 25 μg mL⁻¹. rsc.org
Anticancer Potential and Antitumor Activity of Related Scaffolds
The pyridine scaffold is a key component in the development of new anticancer agents. nih.govarabjchem.org Derivatives of aminopyridine and aminothiazole have been synthesized and evaluated for their potential to combat cancer, particularly against drug-resistant cell lines. nih.gov
A number of pyridine derivatives have demonstrated broad-spectrum cytotoxicity against various cancer cell lines. For example, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity. nih.gov One compound in this series, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (compound 21), showed a good activity profile and selectivity against leukemia, colon cancer, and melanoma cell lines, with average GI50 values between 13.6 and 14.9 µM. nih.gov
Amino acid conjugates of 2-aminopyridine (B139424) have also been investigated. nih.gov Compounds S3c, S5b, and S6c from a synthesized series showed promising inhibition in cisplatin-resistant ovarian cancer cell lines (A2780CISR) compared to the parent cell line (A2780). nih.gov Notably, compound S3c was the most active in both cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov
Furthermore, newly designed Pyrido[2,1-b] quinazoline fused derivatives have been tested against a range of cancer cell lines, with one compound exhibiting the highest cytotoxic action against lung cancer cell lines A549 and NCI-H460. arabjchem.org Similarly, a series of 1,4-disubstituted phthalazine (B143731) derivatives showed excellent selectivity for MDA-MB-231 breast cancer cells, with some compounds displaying IC50 values in the nanomolar range. nih.gov Dinuclear iron complexes with iminopyridine-based ligands have also been shown to be selectively cytotoxic for several human cancer cell lines, with activities several times higher than that of cisplatin. mdpi.com
Table 2: Cytotoxic Activity of Selected Pyridine-Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values |
|---|---|---|
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (compound 21) | Leukemia, Colon, Melanoma | 13.6 - 14.9 µM (GI50) nih.gov |
| 2-Aminopyridine conjugate (S3c) | Ovarian (A2780) | 15.57 µM (IC50) nih.gov |
| 2-Aminopyridine conjugate (S3c) | Ovarian (A2780CISR) | 11.52 µM (IC50) nih.gov |
| 1,4-Disubstituted phthalazine derivative (7a) | MDA-MB-231 (Breast) | 0.84 nM (IC50) nih.gov |
| Dinuclear iron complex (compound 10) | MDA-MB-231 (Breast) | 0.25 µM (IC50) mdpi.com |
Some pyridine derivatives exert their anticancer effects through novel mechanisms of cell death. One such mechanism is methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govnih.gov An indole-based chalcone (B49325), 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been identified as an inducer of methuosis in human cancer cells. nih.gov The structural specificity for inducing methuosis is high, as minor modifications, such as changing the position of the nitrogen in the pyridine ring from the 4-position to the 3-position, can eliminate the vacuolization-inducing activity. nih.gov
The process of methuosis is considered caspase-independent and can occur in cancer cells that are resistant to apoptosis. nih.gov The induction of methuosis by compounds like MOMIPP suggests that vacuolization is a key factor in the cell death mechanism. nih.gov Other studies have also pointed to the role of iodine-indole complexes in inducing methuosis. researchgate.net The anticancer activity of some compounds is linked to the interruption of cellular nucleotide synthesis, thereby halting DNA and/or RNA formation in tumor cells. nih.gov
Biofilm Inhibition by Pyridine Derivatives
Bacterial biofilms present a significant challenge in treating infections due to their resistance to antibiotics. frontiersin.orgnih.gov Pyridine derivatives have emerged as promising agents for inhibiting biofilm formation. 2,4-Disubstituted pyridine derivatives have demonstrated efficacy against biofilms of M. tuberculosis. frontiersin.orgnih.gov In one study, a compound from this class, compound 11, caused an approximate 80% decrease in the viability of tubercle bacilli within a biofilm. frontiersin.orgnih.gov
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited universal antibiofilm activity, with one compound, 21d, showing significant, concentration-dependent inhibition of biofilm formation. nih.gov The introduction of a fluorine atom into the pyridine structure is thought to enhance the ability of these molecules to penetrate the biofilm. nih.gov Furthermore, N-alkylated pyridine-based organic salts have been shown to inhibit biofilm formation by S. aureus and E. coli. nih.gov Novel fused spiro-4H-pyran derivatives have also been identified as disruptors of bacterial biofilms, with compound 4l showing complete disruption of biofilms formed by Streptococcus pneumoniae and Escherichia coli. acs.org
Anti-thrombolytic Activity of Pyridine Derivatives
Thrombolytic therapy aims to dissolve blood clots that can lead to serious cardiovascular events. nih.gov Thieno[2,3-b]pyridine derivatives have been identified as potent anti-platelet agents, inhibiting both platelet activation and aggregation. nih.gov These compounds have shown synergistic effects when used in combination with aspirin. nih.gov Some of these derivatives demonstrated greater in vitro activity compared to the commonly used anti-platelet drug, clopidogrel, suggesting their potential as novel inhibitors of the P2Y₁₂ receptor for improved treatment of thrombosis. nih.gov
Additionally, a novel series of N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety have been developed as covalent inhibitors of thrombin. acs.org A pyrazin-2-yl-substituted aminotriazole, compound 13f, which includes an aminopyridine-based acyl fragment, displayed the highest anticoagulant activity in plasma coagulation assays. acs.org These compounds effectively reduce thrombin generation, indicating their promise as new anticoagulants. acs.org
Structure Activity Relationships Sar
Impact of Substituents on Biological Activity
The methylphenyl group plays a significant role in the biological activity of this class of compounds. Its primary function is often to occupy a hydrophobic pocket within the target protein. The position of the methyl group on the phenyl ring is crucial and can significantly alter the compound's potency and selectivity. For instance, in a related series of N-methyl-4-(phenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine derivatives, the ortho-tolyl (2-methylphenyl) substituent was identified as a key feature for potent activity as a neurokinin-1 (NK1) receptor antagonist.
In other related kinase inhibitors, modifications to the phenyl ring, such as the introduction of different substituents, are a common strategy to enhance binding affinity. For example, replacing a simple phenyl ring with bicyclic systems like naphthalene (B1677914) or introducing specific groups to interact with nearby amino acid residues are strategies employed to better occupy hydrophobic cavities adjacent to the target's DFG motif, a key region in many kinases. nih.gov The presence of a halogen, such as in a p-chlorophenyl group, has been shown to produce appreciable biological activity in some phenyl-pyridin-2-amine series, with a shift to an o-chlorophenyl substituent yielding even more potent insecticidal and antifungal properties. sphinxsai.com This highlights that both the electronic nature and the steric bulk of the substituent on the phenyl ring are determinants of activity.
Substitutions on the pyridine (B92270) ring have a marked effect on the biological profile of 4-(phenylamino)pyridine derivatives. The pyridine ring itself often participates in crucial interactions, such as forming hydrogen bonds with the hinge region of kinase enzymes. nih.gov The electronic properties of the pyridine ring, influenced by its substituents, can modulate the acidity and hydrogen-bonding capability of other parts of the molecule. nih.govnih.gov
Studies on related series have demonstrated that introducing substituents can drastically change activity. For example, in a series of imidazo[4,5-b]pyridines, the introduction of a bromine atom onto the pyridine nucleus markedly increased the antiproliferative activity against certain cancer cell lines. mdpi.com Conversely, in other contexts, the addition of bulky groups to the pyridine ring can lead to lower activity. nih.gov The position of substitution is also critical. Research on 2,6-dichloropyridines showed that the nature of a substituent at the 3-position could direct the regioselectivity of nucleophilic substitution, thereby influencing which isomers can be readily synthesized. researchgate.net This control over synthesis is fundamental for exploring the SAR of different substitution patterns.
| Compound Series | Pyridine Ring Substituent | Observed Effect on Activity | Reference |
| Imidazo[4,5-b]pyridines | Bromine | Markedly increased antiproliferative activity. | mdpi.com |
| General Pyridine Derivatives | Bulky Groups | Lowered antiproliferative activity. | nih.gov |
| 4-(phenylamino)pyridines | 6-(4-methylpiperazin-1-yl) | Component of a potent NK1 receptor antagonist. |
The amine group linking the phenyl and pyridine rings is a cornerstone of the structure, often serving as a critical hydrogen bond donor. In many kinase inhibitors, the N-H of this linker forms a hydrogen bond with the "gatekeeper" threonine residue in the ATP binding site. researchgate.net Modifications to this linker can therefore have profound effects on binding affinity.
Fusing an additional heteroaromatic ring to the core 4-(phenylamino)pyridine structure is a widely used strategy to create more rigid analogs and explore additional binding interactions, often leading to enhanced potency and selectivity. This approach can lock the molecule into a more favorable conformation for binding and introduce new points of interaction with the target protein. scienceopen.com
Examples of this strategy are abundant in medicinal chemistry:
Imidazo[4,5-b]pyridines : A series of these fused compounds showed that specific substitutions could lead to potent and selective antiproliferative activity. mdpi.com
Thiazolo[4,5-b]pyridines : These derivatives have been investigated for a range of activities, including anticancer and antimicrobial effects. scienceopen.com
Pyrazolo[3,4-b]pyridines : This scaffold is common in kinase inhibitors, where the pyrazole (B372694) portion can act as a hydrogen bond center. researchgate.net
Pyrrolo[2,3-d]pyrimidines : Merging fragments from known inhibitors onto this core scaffold has led to the development of potent CSF1R kinase inhibitors.
These fused systems demonstrate how modifying the core scaffold can lead to significant gains in biological activity by presenting the key pharmacophoric elements in a novel and effective orientation.
Rational Design Strategies Based on SAR Studies
The insights gained from SAR studies are the foundation for rational drug design. By understanding which molecular features are critical for activity, medicinal chemists can design new compounds with improved properties. Common strategies include:
Scaffold Hopping : This involves replacing the central molecular core (e.g., the pyridine ring) with a different, often isosteric, ring system while retaining the key interacting substituents. For instance, transitioning from an aminopyrazole to an aminopyrimidine core is a strategy used to maintain key interactions with a kinase's hinge region while exploring new chemical space. nih.gov
Molecular Hybridization : This strategy combines structural features from two or more known active compounds. For example, merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus was used to design novel CSF1R inhibitors.
Structure-Based Design : When the 3D structure of the ligand-target complex is known, chemists can design new analogs to optimize interactions. This could involve filling an unoccupied hydrophobic pocket or introducing a group to form a new hydrogen bond with a specific amino acid residue. nih.gov This approach was used to guide modifications to the phenyl part of a pyrimidin-2-amine series to better occupy a hydrophobic cavity near the DFG motif of the PLK4 kinase. nih.gov
Macrocyclization : Linking different parts of the inhibitor molecule to create a macrocycle is an increasingly used strategy. This can enhance binding affinity by reducing the entropic penalty of binding, improve selectivity, and overcome drug resistance. scienceopen.com
These rational approaches, guided by SAR data, accelerate the discovery of more potent, selective, and effective therapeutic agents.
Ligand-Target Binding Interactions and Structural Determinants of Potency
The potency of a 4-(phenylamino)pyridine-based inhibitor is determined by the sum of its interactions with the target protein. For kinase inhibitors, a common binding mode involves the pyridine nitrogen acting as a hydrogen bond acceptor for an interaction with the backbone N-H of a hinge region residue. nih.gov The amine linker's N-H group often acts as a hydrogen bond donor. researchgate.net
The key interactions that determine potency include:
Hydrogen Bonds : These are critical for anchoring the inhibitor to the target. The aminopyrimidine core, for example, is known to form key hydrogen bonds with the hinge region of kinases. nih.gov
Hydrophobic Interactions : The phenyl ring, and particularly the methyl group of the 3-methylphenyl moiety, typically binds in a hydrophobic pocket. The quality of this fit is a major determinant of potency. Increasing the size of this group, for instance by replacing a phenyl with a naphthyl group, can sometimes lead to enhanced activity by better filling this pocket. nih.gov
π-Stacking : Aromatic rings, like the pyridine and phenyl groups, can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine in the binding site.
Allosteric Binding : Some inhibitors, known as Type II inhibitors, bind not only to the ATP site but also to an adjacent allosteric pocket that becomes accessible only when the kinase is in an inactive "DFG-out" conformation. nih.govresearchgate.net This can lead to greater selectivity.
Derivatives and Analogues
Synthesis and Biological Evaluation of Structural Analogues
The synthesis of structural analogues of 4-(3-Methylphenyl)pyridin-3-amine has been a key area of research to explore structure-activity relationships (SAR) and identify compounds with enhanced biological profiles. These analogues often retain the core 4-(phenylamino)pyridine structure while introducing various substituents or modified heterocyclic rings to modulate their properties.
One area of focus has been the development of kinase inhibitors. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor activities. nih.gov These compounds, while not direct analogues, share the 4-(phenylamino)pyridine substructure. In vitro experiments demonstrated that these derivatives could inhibit the proliferation of human cancer cell lines such as HepG2 and HCT116 at low micromolar concentrations. nih.gov The most potent analogue in this series, compound 5q , exhibited broad-spectrum antiproliferative activity. nih.gov Further in vivo studies showed that this compound could suppress angiogenesis and induce apoptosis and necrosis in cancer cells. nih.gov The synthesis of these derivatives involved the key intermediate 4-(4-aminophenylamino)-N-methylpicolinamide, which was then reacted with various reagents to introduce different functionalities. nih.gov
In a different study, simplified derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine were synthesized as potential irreversible inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov These analogues incorporated Michael acceptors like vinyl sulfonamide and acrylamide. Compound C14 from this series showed potent inhibitory activity against FLT3 with an IC₅₀ of 256 nM and also inhibited the FLT3-ITD mutant. nih.gov It demonstrated strong inhibitory effects on AML cell lines MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, with IC₅₀ values of 507 nM and 325 nM, respectively. nih.gov The mechanism of action was linked to the inhibition of FLT3 signaling pathways and the induction of apoptosis. nih.gov
Another class of related compounds, 1-H-pyrazole-3-carboxamide derivatives, has also been explored. The synthesis of these compounds led to the discovery of FN-1501 , a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, with IC₅₀ values in the nanomolar range. sci-hub.se This compound showed significant antiproliferative activity against MV4-11 cells (IC₅₀: 0.008 μM) and induced tumor regression in animal models. sci-hub.se
The development of 1,3,5-triazine (B166579) derivatives has also been pursued using green chemistry approaches like microwave-assisted and ultrasound-assisted synthesis. okstate.edu These methods have been optimized to produce a series of morpholine-functionalized derivatives. okstate.edu Some of these compounds have shown cytotoxic activity against colorectal cancer cell lines. okstate.edu
Table 1: Biological Activity of Selected Structural Analogues
| Compound | Target/Activity | Cell Line(s) | IC₅₀ |
|---|---|---|---|
| 5q | Antiproliferative, Angiogenesis inhibitor | HepG2, HCT116 | Micromolar concentrations |
| C14 | FLT3 inhibitor | MOLM-13, MV4-11 | 507 nM, 325 nM |
| FN-1501 | FLT3, CDK inhibitor | MV4-11 | 0.008 µM |
| Compound 11 (Triazine) | Cytotoxic | SW480 | 5.85 µM |
Pyridine-Sulfonamide Derivatives and Intermediates (e.g., 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide)
A significant derivative of the core structure is 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide . This compound is a key intermediate in the synthesis of Torasemide, a loop diuretic medication. nih.gov Its chemical formula is C₁₂H₁₃N₃O₂S, and it has a molecular weight of 263.32 g/mol . nih.govmdpi.com
The synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is well-documented. A common method involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737). nih.govmdpi.com In a typical procedure, these reactants are heated in water at around 90°C for several hours. nih.govmdpi.com The reaction progress is monitored by HPLC. After completion, the reaction mixture is cooled, and the pH is adjusted to 7-8 with a saturated sodium bicarbonate solution to precipitate the product. nih.govmdpi.com The crude product can be purified by recrystallization from a solvent like methanol, often with the use of activated carbon (Darco KB) to remove impurities. nih.govmdpi.com This process yields the final product as a white to off-white solid. nih.govnih.gov
The sulfonamide moiety in these derivatives is crucial for their biological activity, as it can act as a hydrogen bond donor and acceptor, enhancing interactions with biological targets. nih.gov Research into related pyridine-sulfonamide derivatives has shown their potential as proteasome inhibitors with anticancer activity, suggesting that modifications to this structure could lead to more effective therapeutic agents. nih.govnih.gov
Table 2: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Step |
|---|---|---|---|---|
| 4-Chloro-3-pyridinesulfonamide hydrochloride | m-Toluidine | Water | 90°C | Nucleophilic aromatic substitution |
| pH adjustment to 7-8 for precipitation |
Fused Heterocyclic Derivatives Incorporating Pyridine-Amine Moiety (e.g., Imidazo[1,2-a]pyridines, Pyrido[3,4-d]pyrimidines)
The pyridine-amine moiety of this compound is a versatile building block for the synthesis of fused heterocyclic derivatives, such as imidazo[1,2-a]pyridines and pyrido[3,4-d]pyrimidines. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities.
Imidazo[1,2-a]pyridines are considered privileged scaffolds due to their wide range of pharmacological properties, including anticancer and antiviral activities. researchgate.netresearchgate.net Several synthetic methods have been developed for their preparation. One common approach is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. researchgate.net This method allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net For example, the reaction of 2-aminopyridine with various aldehydes and 4-chlorophenyl isocyanide has been used to produce a library of compounds. researchgate.net Some of these derivatives have shown significant cytotoxic activity against cancer cell lines like MCF-7, HT-29, and B16F10. researchgate.net
Pyrido[3,4-d]pyrimidines are another important class of fused heterocycles with demonstrated anticancer potential. bohrium.comrsc.org A series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogues have been designed and synthesized. bohrium.com The synthesis often starts from a common intermediate, such as 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, which can then be subjected to palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce diversity at the C-4 position. bohrium.com Evaluation of these compounds against the NCI 60 cancer cell line panel revealed selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. bohrium.com Some pyrido[3,4-d]pyrimidine (B3350098) derivatives have been investigated as kinase inhibitors, which are crucial in cell signaling pathways related to cell growth and division. rsc.org
Table 3: Examples of Fused Heterocyclic Derivatives
| Heterocyclic System | Synthetic Method | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridines | Groebke-Blackburn-Bienaymé 3-component reaction | Anticancer, Antiviral |
| Pyrido[3,4-d]pyrimidines | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Anticancer (selective against renal and breast cancer cell lines), Kinase inhibition |
Aryl-Substituted Thienopyrazole Derivatives
Thienopyrazoles, which are fused thiophene (B33073) and pyrazole (B372694) ring systems, represent another class of heterocyclic compounds that have been explored for their biological activities. The introduction of aryl substituents to this scaffold can significantly influence their pharmacological properties.
There are three main regioisomers of thienopyrazoles. mdpi.com The synthesis of these compounds can be achieved through various routes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde can be converted into a chloronitrile, which then reacts with methyl thioglycolate to form methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. bohrium.com This intermediate can be further modified to create a range of derivatives. bohrium.com
In terms of biological activity, some thienopyrazole derivatives have been investigated as antioxidant agents. nih.gov For instance, new thieno[2,3-c]pyrazole compounds have been synthesized and evaluated for their ability to counteract the toxicity of 4-nonylphenol (B119669) in fish, demonstrating their potential as antioxidants. nih.gov
Furthermore, related thieno[2,3-b]pyridines with appended aryl groups have shown potent anti-proliferative activity. nih.gov The addition of a propyl-aryl group at the C-5 position of a 2-amino-3-carboxamido-thieno[2,3-b]pyridine scaffold resulted in compounds with IC₅₀ values in the nanomolar range. nih.gov Molecular modeling studies suggest that the tethered aryl group can target a lipophilic pocket in the active site of enzymes like phosphoinositide phospholipase C (PI-PLC). nih.gov
Pyrazine (B50134) Carboxamide Derivatives with Related Phenyl Substitutions
Pyrazine carboxamide derivatives are a class of compounds that have attracted significant attention due to their diverse biological activities, including antimycobacterial and antifungal properties. researchgate.net The well-known antituberculosis drug, Pyrazinamide, belongs to this class. researchgate.net
The synthesis of these derivatives often involves the reaction of a pyrazine carboxylic acid with an appropriate amine. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline. sci-hub.se This intermediate was then used in Suzuki coupling reactions with various aryl boronic acids to generate a series of arylated analogues. sci-hub.se Some of these derivatives exhibited antibacterial activity against extensively drug-resistant Salmonella Typhi and also showed potential as alkaline phosphatase inhibitors. sci-hub.se
In another study, a series of 3-aminopyrazine-2-carboxamide (B1665363) derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor (FGFR). Structure-activity relationship (SAR) exploration led to the identification of compound 18i as a pan-FGFR inhibitor with good in vitro activity against FGFR1-4. This compound was also shown to block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in several cancer cell lines with FGFR abnormalities.
Additionally, some pyrazine carboxamide derivatives have been investigated as elicitors to enhance the production of secondary metabolites in plant in vitro cultures.
Table 4: Biological Activity of Selected Pyrazine Carboxamide Derivatives
| Compound Type | Target/Activity | Key Findings |
|---|---|---|
| N-(aryl)pyrazine-2-carboxamides | Antibacterial (XDR S. Typhi), Alkaline phosphatase inhibitor | Compound 5d showed the strongest activity. |
| 3-Aminopyrazine-2-carboxamides | FGFR inhibitor | Compound 18i identified as a pan-FGFR inhibitor with antitumor activity. |
| Substituted pyrazine-2-carboxamides | Elicitors in plant culture | Enhanced production of taxifolin (B1681242) and rutin. |
Pyridazine (B1198779) Derivatives Containing Pyridine-Amine Moieties
Pyridazine derivatives, which contain a six-membered heterocyclic ring with two adjacent nitrogen atoms, have been investigated for a variety of biological activities. The incorporation of a pyridine-amine moiety into the pyridazine scaffold can lead to compounds with interesting pharmacological profiles.
The synthesis of pyridazine derivatives can be achieved through various chemical reactions. For example, enaminones derived from pyridazinones can react with heterocyclic amines like 3-amino-1,2,4-triazole to form fused azolo[1,5-a]pyrimidine systems that incorporate the pyridazin-3-one moiety. okstate.edu
In other work, new pyridazine derivatives have been synthesized and evaluated for their antiviral activity, specifically against the hepatitis A virus (HAV). For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones were used as starting materials to prepare a range of derivatives, including fused pyridazino[3,4-b] nih.govsci-hub.sethiazines. Some of these compounds showed promising anti-HAV activity.
Furthermore, the synthesis of pyrido[3,4-c]pyridazines, which are fused pyridine (B92270) and pyridazine ring systems, has also been explored. These scaffolds are considered promising in medicinal chemistry, although they are relatively rare. Synthetic strategies often involve the cyclization of appropriately substituted pyridines or pyridazines.
Research Applications and Future Directions
Role in Drug Discovery and Development Pathways
4-(3-Methylphenyl)pyridin-3-amine, which is chemically related to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, plays a pivotal role primarily as a key intermediate in the synthesis of Torasemide. scbt.comprudencepharma.com Torasemide is a high-ceiling loop diuretic used clinically for the management of edema associated with congestive heart failure, renal disease, or hepatic disease, as well as for the treatment of hypertension. The structural backbone of this compound is fundamental to the final structure and pharmacological activity of Torasemide.
Beyond its established role as a synthetic intermediate, preliminary studies on structurally similar compounds suggest a broader biological potential. The pyridine-sulfonamide scaffold, for instance, is associated with various pharmacological activities. Research indicates that compounds with this core structure may act as inhibitors of enzymes within the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance. This suggests a potential for developing new cardiovascular agents. Furthermore, preliminary investigations have pointed towards possible anti-inflammatory and anticancer properties for related compounds, opening new avenues for drug discovery. Some sources also note that related pyridine-amine sulfonamides have been explored for antifungal properties and as antibiotics for conditions like ulcerative colitis. syntheticmolecules.in
Use as Reference Standards in Pharmaceutical Quality Control
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound, also known as Torsemide Impurity B, serves as a critical pharmaceutical secondary reference standard in the quality control of Torasemide manufacturing.
Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of medicines. During the synthesis of Torasemide, impurities can arise from starting materials, intermediates, or degradation products. This compound is used as a specific marker to identify and quantify potential impurities in the final drug product. Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), rely on these reference standards for method validation and routine quality assurance, ensuring that the amount of any impurity in the API meets the stringent limits set by regulatory bodies.
Electrochemical Studies of Pyridine-Amine Derivatives
The electrochemical properties of pyridine-amine derivatives are a subject of scientific investigation, as they can provide insights into their redox behavior, reaction mechanisms, and potential interactions within biological systems. researchgate.net Research has shown that the electrochemical behavior of compounds like 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide can be significantly influenced by experimental conditions such as the pH of the solution and the type of electrode material used.
Techniques like cyclic voltammetry have been employed to study the oxidation and reduction potentials of these molecules. Such studies are valuable for several reasons. They can help predict the metabolic fate of a drug, as many metabolic reactions involve redox processes. Furthermore, understanding the electrochemical properties can aid in the development of electrochemical sensors for detecting the compound in various matrices, including biological fluids. The one-electron reduction of the pyridinium ion has been noted as a key electrochemical feature on certain electrodes. acs.org
Exploration of Emerging Therapeutic Areas and Uncharted Biological Pathways
While its primary role is linked to Torasemide, the pyridine-amine scaffold of this compound makes it and its derivatives interesting candidates for exploration in new therapeutic areas. The pyridine (B92270) ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. rsc.orgrsc.orgresearchgate.net
Emerging research on related structures has revealed potential that extends beyond diuretic activity. For example, certain pyridine-sulfonamide derivatives have been investigated as proteasome inhibitors, a class of drugs with significant anticancer potential. The ability to inhibit specific molecular pathways in cancer cells is a key focus of modern drug discovery. The broad biological activities associated with pyridine derivatives, including antimicrobial, antiviral, and analgesic effects, suggest that modifying the this compound structure could lead to novel therapeutic agents. rsc.orgresearchgate.net
| Potential Therapeutic Area | Target/Mechanism of Action | Research Finding |
| Oncology | Proteasome Inhibition, Kinase Inhibition | Derivatives have shown inhibitory activity against various cancer cell lines and specific kinases like EGFR and VEGFR-2. nih.gov |
| Infectious Diseases | Dihydrofolate Reductase Inhibition | Pyridine derivatives have been synthesized and shown promising anti-malarial activity. bohrium.comnih.gov |
| Inflammatory Diseases | Enzyme Inhibition | Preliminary studies indicate potential anti-inflammatory effects. |
| Cardiovascular Disease | Renin-Angiotensin System Inhibition | The core structure is linked to inhibition of key enzymes that regulate blood pressure. |
Advanced Computational Modeling for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of new molecules with desired therapeutic properties. For pyridine-amine derivatives, computational approaches are used to predict how these molecules will interact with biological targets, thereby guiding synthetic efforts. nih.govmdpi.com
Techniques such as molecular docking are employed to simulate the binding of a ligand (like a derivative of this compound) to the active site of a target protein, such as an enzyme or receptor. bohrium.comnih.govnih.gov This helps in understanding the key interactions that contribute to biological activity. For instance, docking studies on pyridine derivatives have been used to investigate their binding modes with targets like the Bcr-Abl protein in leukemia and the dihydrofolate reductase enzyme in malaria parasites. bohrium.comnih.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of compounds with their biological activity, further refining the drug design process. researchgate.net
Integration of Synthetic Chemistry with Biological Screening and Mechanism Elucidation
The development of novel therapeutic agents is an iterative process that combines chemical synthesis with comprehensive biological evaluation. This integrated approach is crucial for discovering new activities, understanding mechanisms of action, and establishing Structure-Activity Relationships (SAR). rsc.orgnih.gov
In the context of pyridine-amine derivatives, researchers synthesize a series of structurally related compounds by modifying the core scaffold of a molecule like this compound. bohrium.comresearchgate.net These new compounds are then subjected to a battery of biological screening assays to evaluate their efficacy against various diseases, such as cancer, malaria, or bacterial infections. rsc.orgbohrium.comnih.gov The results from these screenings provide valuable data that link specific structural modifications to changes in biological activity. For example, the synthesis and subsequent evaluation of different pyridine derivatives have led to the identification of potent anti-malarial agents and anticancer compounds. bohrium.comnih.gov This cycle of synthesis, screening, and analysis is fundamental to optimizing lead compounds and elucidating their mechanisms of action.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(3-Methylphenyl)pyridin-3-amine, and how can regioselectivity be controlled?
- Methodology : Utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-methylphenyl group to the pyridine ring. For regioselective amination, employ Buchwald-Hartwig amination with palladium catalysts and tailored ligands (e.g., XPhos) to direct amine incorporation at the 3-position . Optimize reaction conditions (temperature, solvent, catalyst loading) to suppress side reactions like N-arylation at competing positions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Combine - and -NMR to verify substitution patterns and amine proton integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural proof, with refinement using programs like SHELXL . Purity is assessed via HPLC with UV/Vis detection (≥95% purity threshold).
Q. How can impurities or byproducts be minimized during synthesis?
- Methodology : Implement column chromatography with gradient elution (e.g., silica gel, hexane/ethyl acetate) to separate regioisomers. For persistent impurities, recrystallization in ethanol/water mixtures enhances purity. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Correlate electron density at the amine group with reactivity in biological assays or catalytic applications. Validate predictions with experimental data (e.g., pKa measurements) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic protons), use - COSY or NOESY to assign coupling networks. If X-ray data conflicts with NMR (e.g., tautomerism), employ variable-temperature NMR or deuterium exchange experiments to probe dynamic behavior .
Q. How can crystallographic twinning or disorder in this compound derivatives be addressed during refinement?
- Methodology : In SHELXL, apply twin law matrices (e.g., -h, -k, l) and partition occupancy for disordered atoms. Validate refinement with R-factor convergence (<5% discrepancy) and residual density maps. For severe disorder, consider alternative space groups or solvent masking .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology : Screen for kinase inhibition using fluorescence polarization assays (e.g., ATP-binding competition). For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains. Pair assays with cytotoxicity profiling (MTT assay on HEK-293 cells) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
